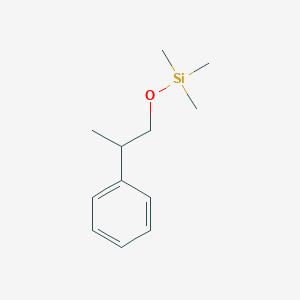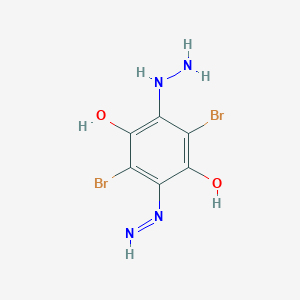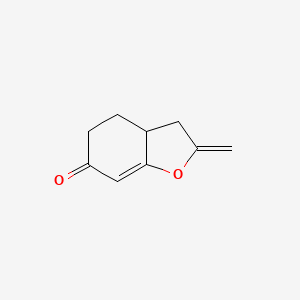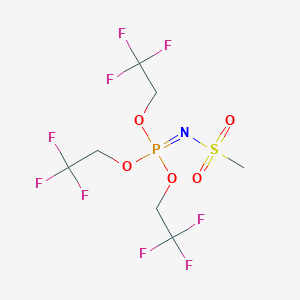
Trimethyl(2-phenylpropoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-phenylpropoxy)silane is an organosilicon compound with the chemical formula C12H20OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is characterized by the presence of a trimethylsilyl group attached to a 2-phenylpropoxy moiety. Organosilicon compounds like this compound are widely used in various fields due to their unique chemical properties, including their ability to form strong bonds with both organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl(2-phenylpropoxy)silane can be synthesized through several methods. One common approach involves the reaction of 2-phenylpropanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the silane compound by neutralizing the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2-phenylpropoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding reduced silane compounds.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2-phenylpropoxy)silane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its strong bonding properties.
Wirkmechanismus
The mechanism by which Trimethyl(2-phenylpropoxy)silane exerts its effects involves the formation of strong silicon-oxygen and silicon-carbon bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic and inorganic substrates to form stable, functionalized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Similar in structure but lacks the 2-phenylpropoxy group.
Phenyltrimethoxysilane: Contains a phenyl group but has methoxy groups instead of trimethylsilyl.
Diphenylsilane: Contains two phenyl groups attached to silicon.
Uniqueness
Trimethyl(2-phenylpropoxy)silane is unique due to the presence of both a trimethylsilyl group and a 2-phenylpropoxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
624286-52-8 |
|---|---|
Molekularformel |
C12H20OSi |
Molekulargewicht |
208.37 g/mol |
IUPAC-Name |
trimethyl(2-phenylpropoxy)silane |
InChI |
InChI=1S/C12H20OSi/c1-11(10-13-14(2,3)4)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChI-Schlüssel |
JBZRDYPQWJIXQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO[Si](C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)



![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)
![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)

![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)


![4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)](/img/structure/B14237393.png)

